molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one

Cat. No.: B2456281
CAS No.: 2138108-80-0
M. Wt: 221.223
InChI Key: DHVWFGXYDXIUSN-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-2-azaspiro[45]decan-1-one is a synthetic organic compound characterized by a spirocyclic structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a trifluoromethyl ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWFGXYDXIUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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